Bromine isocyanate

Description

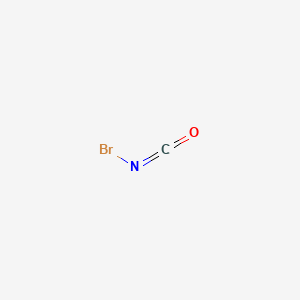

Structure

2D Structure

3D Structure

Properties

CAS No. |

3644-72-2 |

|---|---|

Molecular Formula |

CBrNO |

Molecular Weight |

121.92 g/mol |

IUPAC Name |

bromoimino(oxo)methane |

InChI |

InChI=1S/CBrNO/c2-3-1-4 |

InChI Key |

MLJXWZIVGBBOQZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=NBr)=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bromine Isocyanate

Direct Synthetic Approaches to Bromine Isocyanate

Direct synthetic methods aim to form the this compound molecule through the direct combination of reagents containing the necessary bromine and isocyanate moieties or their precursors. These approaches include the halogenation of metal cyanates and the thermolytic decomposition of isocyanuric acid derivatives.

Synthesis via Halogenation of Metal Cyanates

The reaction of a halogen with a metal cyanate (B1221674) is a potential route for the synthesis of halogen isocyanates. The choice of the metal cation and the reaction solvent can significantly influence the outcome of the reaction, including the stability of the desired product and the formation of byproducts.

The reaction between elemental bromine and silver isocyanate (AgOCN) is a known method for the formation of a bromine-nitrogen bond. However, under typical reaction conditions, the initially formed this compound readily undergoes trimerization to yield the more stable cyclic trimer, tribromoisocyanuric acid (TBCA). This suggests that monomeric this compound is a transient intermediate in this reaction.

The reaction can be represented as follows:

3 AgOCN + 3 Br₂ → (BrOCN)₃ + 3 AgBr

Detailed studies on this reaction have shown that the use of dry bromine is crucial to prevent the formation of hydrobromic acid and subsequent side reactions. The silver bromide (AgBr) precipitate can be removed by filtration, and the tribromoisocyanuric acid can be isolated from the reaction mixture. While this method is effective for the synthesis of the trimer, the isolation of monomeric this compound from this reaction has not been reported, highlighting its high reactivity.

| Reactant 1 | Reactant 2 | Solvent | Key Product | Reported Observations |

| Silver Isocyanate (AgOCN) | Bromine (Br₂) | Typically a non-polar organic solvent | Tribromoisocyanuric Acid ((BrOCN)₃) | Formation of a silver bromide precipitate. The monomeric this compound is a presumed intermediate that rapidly trimerizes. |

This table illustrates the general outcome of the reaction between silver isocyanate and bromine.

The use of sodium isocyanate (NaOCN) as a more economical alternative to silver isocyanate has been explored for the synthesis of various isocyanates. The reaction of bromine with sodium isocyanate in an appropriate organic solvent is a plausible, though less documented, route to this compound. The success of this reaction is highly dependent on the choice of solvent, as it must be inert to elemental bromine and capable of dissolving the reactants to a sufficient extent.

Polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), are often employed in reactions involving sodium cyanate to enhance its solubility and nucleophilicity. However, the reactivity of bromine with such solvents under certain conditions can lead to undesired side reactions.

A generalized reaction scheme is as follows:

NaOCN + Br₂ → BrNCO + NaBr

The formation of sodium bromide (NaBr) as a byproduct would be expected. The challenges associated with this method likely include the separation of the product from the salt byproduct and the potential for the in-situ generated this compound to react with the solvent or to trimerize, similar to the reaction with silver isocyanate.

| Reactant 1 | Reactant 2 | Potential Solvent | Expected Product | Potential Challenges |

| Sodium Isocyanate (NaOCN) | Bromine (Br₂) | Acetonitrile, DMF | This compound (BrNCO) | Solvent reactivity, product instability (trimerization), separation of sodium bromide. |

This table outlines the hypothetical reaction conditions and challenges for the synthesis of this compound from sodium isocyanate and bromine.

Thermolytic Generation from Isocyanuric Acid Derivatives

Thermolysis, or the decomposition of a compound by heat, can be a powerful method for generating reactive intermediates. In the context of this compound synthesis, the pyrolysis of a stable, bromine-rich precursor like tribromoisocyanuric acid is a logical approach.

Tribromoisocyanuric acid (TBCA), the cyclic trimer of this compound, is a stable, crystalline solid. Upon heating, it is known to decompose. While detailed studies on the pyrolysis of TBCA specifically for the generation of this compound are not widely available, the analogous thermal decomposition of trichloroisocyanuric acid is known to produce chlorine isocyanate. This strongly suggests that the thermolysis of TBCA would proceed in a similar fashion, yielding monomeric this compound.

The decomposition can be envisioned as a retro-trimerization reaction:

(BrOCN)₃ ⇌ 3 BrNCO

This equilibrium would be shifted towards the monomer at high temperatures and low pressures. The successful generation of this compound via this method would require careful control of the pyrolysis temperature and a means to trap or utilize the reactive monomer as it is formed, for instance, by passing the gas stream through a solution of a trapping agent or by co-condensing it with a substrate at low temperature.

| Precursor | Reaction Type | Key Product | Required Conditions | Notes |

| Tribromoisocyanuric Acid ((BrOCN)₃) | Pyrolysis/Thermolysis | This compound (BrNCO) | High temperature, low pressure | The product is a reactive intermediate that may need to be trapped in situ. |

This table summarizes the thermolytic generation of this compound from its trimer.

Indirect Generation of Isocyanate Intermediates Utilizing Bromine Reagents

An alternative to the direct synthesis of this compound is the use of bromine-containing reagents to facilitate the conversion of other functional groups into isocyanates. In these reactions, a bromine-containing intermediate is formed, which then undergoes rearrangement to produce the isocyanate.

A prominent example of this indirect approach is the Hofmann rearrangement of primary amides. wikipedia.orgcareers360.comorganicchemistrytutor.com In this reaction, a primary amide is treated with bromine in the presence of a strong base, such as sodium hydroxide (B78521), to yield a primary amine with one fewer carbon atom. wikipedia.orgcareers360.com The key to this transformation is the formation and subsequent rearrangement of an isocyanate intermediate. wikipedia.orgcareers360.comorganicchemistrytutor.com

The mechanism proceeds through the following steps:

Deprotonation of the primary amide by the base.

Reaction of the resulting anion with bromine to form an N-bromoamide. wikipedia.org

A second deprotonation of the N-bromoamide to form an unstable anion. wikipedia.org

Rearrangement of the N-bromoamide anion, where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate. wikipedia.orgcareers360.com

The isocyanate is then typically hydrolyzed in the aqueous basic solution to a carbamic acid, which decarboxylates to give the primary amine. wikipedia.org

While the final product of the classical Hofmann rearrangement is an amine, the isocyanate intermediate can be trapped by performing the reaction under anhydrous conditions and in the presence of a suitable nucleophile, such as an alcohol, to form a carbamate (B1207046). wikipedia.org This demonstrates the utility of a bromine reagent in the indirect generation of an isocyanate intermediate.

| Starting Material | Reagents | Key Intermediate | Trapped Product (example) |

| Primary Amide (R-CONH₂) | Bromine (Br₂), Base (e.g., NaOH) | Isocyanate (R-NCO) | Carbamate (R-NHCOOR') with alcohol (R'OH) |

| N-Bromosuccinimide (NBS), Base | Isocyanate (R-NCO) | Carbamate (R-NHCOOR') with alcohol (R'OH) |

This table illustrates the indirect generation of an isocyanate intermediate via the Hofmann rearrangement using bromine-containing reagents.

The Hofmann Rearrangement and this compound Formation

The Hofmann rearrangement is a robust method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.org A key, often transient, intermediate in this reaction is an isocyanate. wikipedia.org The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide. byjus.com

R-CONH₂ + Br₂ + 4NaOH → R-NH₂ + Na₂CO₃ + 2NaBr + 2H₂O

The Hofmann rearrangement proceeds through a multi-step mechanism, with the initial steps involving the reaction of the primary amide with bromine in a basic solution.

The mechanism unfolds as follows:

Deprotonation: The hydroxide ion from the base abstracts a proton from the amide, forming an anion. wikipedia.org

Bromination: This anion then acts as a nucleophile, attacking a bromine molecule (Br₂) to form an N-bromoamide intermediate. wikipedia.orgchemistrywithwiley.com

Second Deprotonation: A second proton is removed from the nitrogen by the base, resulting in the formation of a bromoamide anion. wikipedia.org

The presence of bromine is critical as it creates a good leaving group on the nitrogen atom, which is essential for the subsequent rearrangement step. masterorganicchemistry.com

| Step | Reactants | Products | Key Transformation |

|---|---|---|---|

| 1 | Primary Amide, Hydroxide | Amide Anion, Water | Deprotonation of the amide |

| 2 | Amide Anion, Bromine | N-Bromoamide, Bromide Ion | Bromination of the nitrogen |

| 3 | N-Bromoamide, Hydroxide | Bromoamide Anion, Water | Second deprotonation |

The bromoamide anion is an unstable intermediate that undergoes rearrangement. The alkyl or aryl group (R) attached to the carbonyl carbon migrates to the nitrogen atom, displacing the bromide ion to form an isocyanate. wikipedia.org This migration is a concerted step. wikipedia.org

The isocyanate formed is highly reactive and is typically not isolated during the standard Hofmann rearrangement. masterorganicchemistry.com In the aqueous basic solution, it readily undergoes nucleophilic attack by water. wikipedia.org This leads to the formation of a carbamic acid, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the final primary amine product. wikipedia.org

However, the intermediate isocyanate can be trapped by other nucleophiles if they are present in the reaction mixture. For instance, if the reaction is carried out in the presence of an alcohol, a stable carbamate is formed. wikipedia.org

N-Bromosuccinimide (NBS) can be used as an alternative to bromine in the Hofmann rearrangement. wikipedia.orgwikipedia.org NBS is a convenient and safer source of electrophilic bromine. wikipedia.org In the presence of a strong base, NBS reacts with primary amides to generate the N-bromoamide intermediate, which then rearranges to the isocyanate. wikipedia.org This method has been shown to be effective for producing carbamates when the reaction is performed in an alcoholic solvent. wikipedia.org The use of NBS can sometimes offer milder reaction conditions compared to using elemental bromine.

Other Rearrangement Reactions Yielding Isocyanates

While the Hofmann rearrangement directly involves bromine, other important rearrangement reactions produce isocyanates and are central to organic synthesis.

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to produce an isocyanate and nitrogen gas. wikipedia.orgorganic-chemistry.org This method is highly versatile for synthesizing isocyanates from carboxylic acids. nih.govrsc.org

The general reaction is:

R-CON₃ → R-N=C=O + N₂

The acyl azide is typically prepared from a carboxylic acid derivative, such as an acyl chloride, by reaction with an azide salt. The subsequent rearrangement is believed to be a concerted process where the R group migrates to the nitrogen as nitrogen gas is expelled. wikipedia.org A key advantage of the Curtius rearrangement is that the resulting isocyanate can often be isolated, or it can be reacted in situ with various nucleophiles to form amines, carbamates, or ureas. nih.govallen.in

The Lossen rearrangement involves the conversion of a hydroxamic acid derivative (often an O-acyl, O-sulfonyl, or O-phosphoryl derivative) into an isocyanate upon heating or treatment with a base. unacademy.comwikipedia.orgslideshare.net

The mechanism begins with the formation of the conjugate base of the hydroxamic acid derivative. lscollege.ac.in This is followed by a concerted rearrangement where the R group migrates from the carbonyl carbon to the nitrogen, and a carboxylate or sulfonate anion is eliminated, yielding the isocyanate. wikipedia.orglscollege.ac.in Similar to the other rearrangements, the resulting isocyanate can be trapped by nucleophiles like water or amines to produce primary amines or ureas, respectively. unacademy.com The Lossen rearrangement offers the advantage of proceeding under relatively mild and neutral conditions in some variations. unacademy.com

| Rearrangement Reaction | Starting Material | Key Intermediate | Primary Product | Byproducts |

|---|---|---|---|---|

| Hofmann | Primary Amide | N-Bromoamide, Isocyanate | Primary Amine | Carbon Dioxide, Salt, Water |

| Curtius | Acyl Azide | Isocyanate | Isocyanate (can be isolated) | Nitrogen Gas |

| Lossen | Hydroxamic Acid Derivative | Isocyanate | Isocyanate | Carboxylate/Sulfonate Anion |

Staudinger-Aza-Wittig Reaction for In Situ Isocyanate Synthesis

The Staudinger-Aza-Wittig reaction represents a versatile and efficient methodology for the in situ synthesis of isocyanates, offering a valuable alternative to traditional methods that often employ hazardous reagents like phosgene. nih.gov This reaction sequence is a tandem process that combines the Staudinger reaction with the Aza-Wittig reaction, typically in a one-pot procedure. beilstein-journals.orgnih.gov The primary advantage of this approach lies in its use of carbon dioxide (CO2), a nontoxic, abundant, and economical C1 building block, as the source of the carbonyl group in the isocyanate. nih.govrsc.org

The mechanism of this transformation is outlined below:

Staudinger Reaction : R-N₃ + PPh₃ → R-N=PPh₃ + N₂

Aza-Wittig Reaction : R-N=PPh₃ + CO₂ → R-N=C=O + O=PPh₃

This synthetic pathway is compatible with a wide array of functional groups, making it a powerful tool in organic synthesis. nih.gov Research has demonstrated that the reaction can be optimized using microwave irradiation, which often leads to faster reaction times and improved yields. nih.govbeilstein-journals.orgnih.gov Furthermore, to simplify the purification process, polymer-bound phosphines can be utilized, allowing for the easy removal of the phosphine (B1218219) oxide byproduct by simple filtration. nih.govbeilstein-journals.org

While this method has been extensively developed for the synthesis of various organic isocyanates (R-NCO, where R is an alkyl or aryl group), its direct application to the synthesis of inorganic isocyanates like this compound (BrNCO) is not prominently documented. Theoretically, such a synthesis would necessitate the use of bromine azide (BrN₃) as the starting precursor. The feasibility of this specific application would be contingent upon the stability and reactivity of bromine azide under the requisite reaction conditions.

Detailed research has explored the scope and efficiency of this one-pot sequential process for synthesizing a variety of N,N'-disubstituted urea (B33335) derivatives, which are formed by the subsequent reaction of the in situ generated isocyanate with an amine. beilstein-journals.org These studies provide valuable data on the reaction conditions and yields for the core isocyanate-forming step.

The following tables summarize typical experimental conditions and results from studies on the Staudinger-Aza-Wittig reaction for the synthesis of various isocyanate derivatives, which serve as a proxy to understand the methodology's potential.

Table 1: Representative Conditions for In Situ Isocyanate Synthesis via Staudinger-Aza-Wittig Reaction This table presents a set of typical reaction parameters compiled from studies on various organic azides. The data illustrates the general conditions required for the transformation.

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Azide Precursor | Primary/Secondary Alkyl or Benzyl Azides | Starting material for the reaction sequence. nih.gov |

| Phosphine Reagent | Polymer-bound Diphenylphosphine (PS-PPh₂) | Facilitates easy removal of the phosphine oxide byproduct. nih.gov |

| Reactant Ratio | 1.5 equivalents of PS-PPh₂ per equivalent of azide | Ensures complete conversion of the azide to the iminophosphorane. nih.gov |

| Carbon Source | Carbon Dioxide (CO₂) | Acts as the carbonyl source for the isocyanate group. nih.gov |

| CO₂ Pressure | ~14-15 bar | Sufficient pressure to ensure CO₂ is available in the reaction mixture. nih.govbeilstein-journals.org |

| Solvent | Acetonitrile (MeCN) | A suitable solvent for the reaction, allowing for solubility of reactants. nih.gov |

| Temperature | 50-70 °C | Moderate heating, often supplied by microwave irradiation, to drive the reaction. nih.gov |

| Reaction Time | 1.5 - 3 hours | The duration required for the formation of the isocyanate intermediate. nih.gov |

Table 2: Research Findings on the Yields of Isocyanate-Derived Products This table showcases the effectiveness of the one-pot Staudinger-Aza-Wittig protocol by presenting the final yields of urea derivatives, which are directly synthesized from the intermediate isocyanates. The high yields of the final products reflect the high efficiency of the isocyanate formation step.

| Starting Azide Derivative | Intermediate Isocyanate (Inferred) | Final Product (Urea Derivative) | Overall Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl azide | Benzyl isocyanate | N,N'-dibenzylurea | 98 | nih.gov |

| (S)-1-Azido-1-phenylethane | (S)-1-Phenylethyl isocyanate | Corresponding urea derivative | 90 | nih.gov |

| 1-Azido-4-chlorobutane | 4-Chlorobutyl isocyanate | Corresponding urea derivative | 92 | nih.gov |

| (R)-Methyl 2-azido-3-phenylpropanoate | (R)-Methyl 2-isocyanato-3-phenylpropanoate | Corresponding urea derivative | 97 | nih.gov |

| 1-Azido-3-phenylpropane | 3-Phenylpropyl isocyanate | Corresponding urea derivative | 97 | nih.gov |

| Cyclohexyl azide | Cyclohexyl isocyanate | Corresponding urea derivative | 98 | nih.gov |

Mechanistic and Reactivity Studies of Bromine Isocyanate

Fundamental Electronic Structure and Reactivity Principles of Isocyanates

The reactivity of the isocyanate functional group (-N=C=O) is a cornerstone of its extensive use in chemical synthesis. Its behavior is dictated by a unique electronic arrangement that makes it susceptible to a variety of chemical transformations.

The isocyanate group is characterized by a highly electrophilic carbon atom. wikipedia.org This electrophilicity arises from the carbon atom being bonded to two highly electronegative atoms: nitrogen and oxygen. poliuretanos.net Both neighboring atoms pull electron density away from the central carbon, inducing a significant partial positive charge (δ+). This makes the carbon atom an attractive target for attack by nucleophiles—species rich in electrons. poliuretanos.netresearchgate.net The electronic structure of the isocyanate group, often described as a system of cumulated double bonds, further reinforces the positive character of the carbon atom, making it the primary site of reaction. researchgate.net The general base-catalyzed formation of polyurethanes, for instance, involves the attack of a nucleophilic oxygen from an alcohol on this electrophilic carbon. researchgate.net

The reactivity of an isocyanate is profoundly influenced by the nature of the substituent attached to the nitrogen atom. rsc.org This influence is primarily an electronic or polar effect. acs.org

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the isocyanate group enhance its reactivity. By withdrawing electrons, these groups increase the partial positive charge on the electrophilic carbon atom, making it even more susceptible to nucleophilic attack. rsc.orginlibrary.uz Halogens, such as bromine, are classic examples of electron-withdrawing groups. Therefore, bromine isocyanate (BrNCO) is expected to be highly reactive. Aryl isocyanates with electron-withdrawing substituents in the meta or para positions also exhibit increased reactivity. acs.org

Electron-Donating Groups (EDGs): Conversely, substituents that donate or push electron density toward the isocyanate group decrease its reactivity. poliuretanos.netrsc.org These groups reduce the partial positive charge on the carbon atom, making it a less attractive site for nucleophiles. Alkyl groups, for example, are electron-donating and thus aliphatic isocyanates are generally less reactive than aromatic isocyanates. poliuretanos.net

The following table summarizes the general effects of substituents on the rate of isocyanate reactions with nucleophiles.

| Substituent Type | Example Group | Effect on Isocyanate Carbon's Electrophilicity | Overall Reactivity |

| Electron-Withdrawing | -NO₂, -Cl, -Br | Increases | Increases |

| Electron-Donating | -CH₃ (Alkyl), -OCH₃ | Decreases | Decreases |

This table provides a generalized summary of substituent effects on isocyanate reactivity.

Conformational analysis involves the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around single bonds. ic.ac.uk While simple bonding theories might predict a linear NCO chain, experimental and theoretical studies show a more complex reality. researchgate.net For instance, microwave spectroscopy studies on halogen isocyanates like chlorine isocyanate (ClNCO) and this compound (BrNCO) have revealed that the NCO chain is not perfectly linear but has a slight bend. researchgate.net

Calculations on various isocyanates, such as methyl isocyanate and phenyl isocyanate, indicate the possibility of cis and trans conformations for the NCO group, referring to the mutual arrangement of the oxygen atom and the substituent on the nitrogen. researchgate.net The existence of specific conformers, like a cis form, could facilitate certain reactions, such as cyclotrimerization, by pre-organizing the molecule for complexation. researchgate.net These stereoelectronic factors, which relate to the spatial arrangement of electrons and nuclei, are crucial in determining the precise pathways and products of isocyanate reactions.

The electronic distribution within the isocyanate group can be represented by several resonance structures. poliuretanos.net These structures illustrate the delocalization of electrons across the N, C, and O atoms and help explain the group's reactivity. The main resonance contributors are:

R–N=C=O (Neutral major contributor)

R–N⁺≡C–O⁻ (Zwitterionic, highlights oxygen's nucleophilicity and carbon's electrophilicity)

R–N⁻–C⁺=O (Zwitterionic, emphasizes carbon's electrophilic character)

Consideration of these resonance hybrids indicates that the electron density is lowest on the carbon atom and greatest on the oxygen atom. poliuretanos.netacs.org This charge distribution is fundamental to the isocyanate's reaction mechanism with nucleophiles, which involves an attack on the electron-deficient carbon. acs.org Furthermore, calculations suggest that the N=C bond has a higher polarizability than the C=O bond, indicating that upon approach of a nucleophile, the N=C bond is more easily perturbed and broken. inlibrary.uz

Nucleophilic Addition Reactions of this compound

As established, the bromine atom in this compound acts as a potent electron-withdrawing group, significantly enhancing the electrophilicity of the isocyanate carbon. This makes BrNCO a highly reactive intermediate, readily undergoing reactions with a wide array of nucleophiles. rsc.orgontosight.ai

Isocyanates react with oxygen-containing nucleophiles such as alcohols and phenols to form carbamates, also known as urethanes. wikipedia.orgsci-hub.se This reaction is a cornerstone of polyurethane chemistry and serves as a common method for characterizing compounds containing hydroxyl groups. sci-hub.sekuleuven.be

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol or phenol (B47542) attacks the highly electrophilic carbon atom of the isocyanate. poliuretanos.net This is typically followed by or occurs in concert with the transfer of the hydroxyl proton to the nitrogen atom of the isocyanate group, resulting in the stable urethane (B1682113) product. rsc.org

The general reactivity trend for alcohols with isocyanates is: primary alcohols > secondary alcohols > tertiary alcohols, which is influenced by steric hindrance around the hydroxyl group. poliuretanos.net The reaction of an isocyanate with an alcohol is exothermic. poliuretanos.net While specific kinetic data for the reaction of this compound with various alcohols and phenols is not detailed in the available literature, its high reactivity is expected based on the strong electron-withdrawing effect of bromine.

The table below illustrates the expected reaction products.

| Reactants | General Reaction Scheme | Product Class |

| This compound + Alcohol (R'-OH) | Br-N=C=O + R'-OH → Br-NH-C(=O)O-R' | N-Bromo-O-alkyl carbamate (B1207046) |

| This compound + Phenol (Ar-OH) | Br-N=C=O + Ar-OH → Br-NH-C(=O)O-Ar | N-Bromo-O-aryl carbamate |

This table shows the generalized nucleophilic addition reaction of this compound with alcohols and phenols to form the corresponding carbamate (urethane) products.

Formation of Urea (B33335) Derivatives through Amine Additions

The reaction of isocyanates with primary or secondary amines is a fundamental and highly efficient method for the formation of substituted ureas. Due to the enhanced electrophilicity of its carbonyl carbon, this compound is expected to react readily with amines. This reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the isocyanate carbon, followed by proton transfer to the nitrogen atom. wikipedia.org

The general mechanism is illustrated by the reactions of various amines with highly reactive isocyanates, which serve as models for the behavior of this compound. One-pot methods that generate reactive isocyanates in situ followed by the addition of an amine have proven effective for synthesizing unsymmetrical ureas in excellent yields. gaylordchemical.com For instance, aryl isocyanates generated in situ react with a diverse range of both primary and secondary amines to produce the corresponding urea derivatives. gaylordchemical.com This high reactivity is also characteristic of other halogenated isocyanates used in synthesis. cymitquimica.com

Table 1: Representative Reactions of Electrophilic Isocyanates with Amines

| Isocyanate Precursor/Analogue | Amine | Product Type | Typical Yield |

|---|---|---|---|

| Aryl Isocyanate (in situ) | Primary Aliphatic Amine | N-Aryl, N'-Alkyl Urea | Excellent |

| Aryl Isocyanate (in situ) | Secondary Aliphatic Amine | N-Aryl, N',N'-Dialkyl Urea | Excellent |

| Aryl Isocyanate (in situ) | Aniline | N,N'-Diaryl Urea | Excellent |

This table presents generalized findings for highly reactive isocyanates, which serve as a model for the expected reactivity of this compound. gaylordchemical.comcymitquimica.com

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)

Thiols, being potent sulfur-based nucleophiles, readily react with electrophilic isocyanates to form thiocarbamates. The reaction mechanism is analogous to that of amine addition, involving the attack of the sulfur atom on the isocyanate carbon. The reactivity of this compound with thiols is predicted to be high, mirroring that of well-studied reagents like chlorosulfonyl isocyanate (CSI). archive.orgtandfonline.com CSI is known to react efficiently with various functional groups, including thiols. tandfonline.comresearchgate.net The reaction of 2-bromoethyl isocyanate, another bromine-containing isocyanate, with thiols is also exploited in synthesis to generate thiocarbamate-linked structures.

Kinetic studies on the reaction of phenyl isocyanate with various thiols in the presence of tertiary amine catalysts show the reaction rate is first order with respect to the isocyanate, thiol, and catalyst concentrations. x-mol.net The electrophilic nature of the isocyanate is a key determinant of the reaction rate.

Table 2: Reactivity of Electrophilic Isocyanates with Sulfur Nucleophiles

| Isocyanate Analogue | Sulfur Nucleophile | Product Class |

|---|---|---|

| Chlorosulfonyl Isocyanate | Thiol | N-Sulfonyl Thiocarbamate |

| 2-Bromoethyl Isocyanate | Thiol | Thiocarbamate |

| Phenyl Isocyanate | 1-Butanethiol | Thiocarbamate |

Data is based on the documented reactivity of chlorosulfonyl isocyanate and other model isocyanates with thiol-containing compounds. tandfonline.comx-mol.net

Reactivity with Carboxylic Acids and Amides

The reaction between isocyanates and carboxylic acids is complex. Initially, a mixed carbamic-carboxylic anhydride (B1165640) can form, which is often unstable. This intermediate can then decompose through various pathways, sometimes leading to the formation of an amide and carbon dioxide. google.com Highly electrophilic isocyanates like chlorosulfonyl isocyanate (CSI) and trichloroacetyl isocyanate (TAI) are known to react with carboxylic acids to yield N-acyl carbamates or, upon workup, can facilitate dehydration to form nitriles.

The reaction with amides is also a key transformation. The Hofmann rearrangement, for instance, involves the treatment of a primary amide with bromine and a base, which generates an N-bromoamide intermediate. wikipedia.orgnumberanalytics.com This intermediate rearranges to form an isocyanate, which is then typically hydrolyzed to an amine. wikipedia.orgnumberanalytics.commasterorganicchemistry.com This process illustrates a pathway where an N-bromoamide, a related structure, is a direct precursor to an isocyanate, highlighting the intimate chemical relationship between these functional groups.

Cycloaddition Chemistry Involving this compound

The electron-deficient nature of the cumulene system in this compound makes it an excellent dienophile and dipolarophile for cycloaddition reactions. Its reactivity is expected to be similar to or greater than that of other halogenated isocyanates.

[2+2] Cycloaddition Pathways and Adduct Characterization

Isocyanates are well-known to participate in [2+2] cycloaddition reactions with alkenes, forming β-lactam rings. This reaction is particularly effective with highly electrophilic isocyanates. Chlorosulfonyl isocyanate (CSI) is a classic reagent for this transformation, reacting with a wide variety of olefins to produce N-chlorosulfonyl β-lactams. Similarly, trichloroacetyl isocyanate undergoes [2+2] cycloaddition with glycals (cyclic enol ethers) to yield bicyclic β-lactam adducts. sigmaaldrich.com

The mechanism involves a stepwise process initiated by the electrophilic attack of the isocyanate carbon on the alkene, forming a zwitterionic intermediate. This intermediate then undergoes ring closure to furnish the four-membered β-lactam ring. The high electrophilicity endowed by the bromine atom in BrNCO would strongly favor this pathway.

[3+2] Cycloaddition Reactions with Unsaturated Substrates

This compound can also be anticipated to act as a partner in [3+2] cycloaddition reactions. In these reactions, the isocyanate can react with a three-atom component, such as an azomethine ylide or a nitrile oxide. More commonly, highly reactive isocyanates are generated in situ as part of a cascade that includes a [3+2] cycloaddition. For example, a multicomponent reaction between isatin (B1672199) and an amine can generate an azomethine ylide, which then undergoes a [3+2] cycloaddition with an alkyne. The resulting spirooxindole can, under basic conditions, fragment to generate a new isocyanate intermediate. acs.org

Nitrogen-substituted isocyanates, generated in situ, have been shown to engage in [3+2] cycloaddition reactions with imines to form triazolone-containing azomethine imines, which are valuable heterocyclic cores. capes.gov.br

Role of this compound in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity. Highly reactive intermediates that can be generated in situ are particularly valuable in MCRs. Given its instability, this compound is an ideal candidate for such strategies.

A plausible MCR could involve the in situ formation of BrNCO, which is then trapped by other components in the reaction mixture. One relevant example is an isocyanide-based MCR where an isocyanide, bromine, and an azide (B81097) react to form a 5-bromotetrazole. mdpi.com While BrNCO is not directly involved, this demonstrates the compatibility of bromine and isocyanate-like precursors in a multicomponent setting.

In another strategy, a multicomponent reaction can be designed where the isocyanate itself is generated during the sequence. A reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne produces a spirooxindole intermediate. acs.org This intermediate, upon C-C bond cleavage, generates a reactive isocyanate that is immediately trapped by a second molecule of the amine to form a stable urea derivative. A transient and highly reactive species like this compound would be well-suited for such a role, where it is formed and consumed in a single pot to create complex final products. acs.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Butanethiol |

| 5-Bromotetrazole |

| Amine |

| Aniline |

| Azomethine Ylide |

| This compound |

| Carbon Dioxide |

| Carboxylic Acid |

| Chlorosulfonyl Isocyanate (CSI) |

| Isatin |

| N-Bromoamide |

| N-Chlorosulfonyl β-Lactam |

| Phenyl Isocyanate |

| Secondary Amine |

| Tetrahydroisoquinoline |

| Thiol |

| Thiocarbamate |

| Thiophenol |

| Trichloroacetyl Isocyanate (TAI) |

| Urea |

Electrophilic Addition Processes with this compound

This compound (BrNCO) serves as a significant reagent in the functionalization of unsaturated carbon-carbon bonds. As a pseudohalogen, it partakes in electrophilic addition reactions, a class of reactions pivotal for converting alkenes and alkynes into a variety of functionalized organic compounds. labster.com The reactivity of this compound is characterized by the electrophilic nature of the bromine atom and the nucleophilic character of the isocyanate group.

Reaction with Alkenes and Alkynes

The addition of this compound to alkenes and alkynes proceeds via an electrophilic addition mechanism. The electron-rich pi (π) bond of the alkene or alkyne initiates the reaction by attacking the electrophilic bromine atom of the BrNCO molecule. byjus.com This initial step is analogous to the well-documented halogenation of alkenes and alkynes with elemental bromine (Br₂). libretexts.org

In the case of alkenes, the reaction leads to the formation of β-bromo isocyanates. The π electrons of the carbon-carbon double bond attack the bromine atom, which carries a partial positive charge due to the electron-withdrawing nature of the isocyanate group. This leads to the formation of a key intermediate, which is then attacked by the isocyanate anion (NCO⁻) to yield the final product. libretexts.orgchemguide.net The reaction with unsymmetrical alkenes generally follows Markovnikov's rule, where the electrophilic bromine atom attaches to the carbon atom bearing the greater number of hydrogen atoms. byjus.com

Alkynes, possessing two π bonds, can also react with this compound. The reaction can, in principle, occur once or twice depending on the stoichiometry of the reactants. The initial addition across one of the π bonds results in a bromo-substituted alkene bearing an isocyanate group. libretexts.orgpressbooks.pub Similar to alkenes, the mechanism involves an initial electrophilic attack by the bromine atom. libretexts.org

Below is a table summarizing the products of the electrophilic addition of this compound to various alkenes and alkynes.

| Alkene/Alkyne | Product(s) |

| Ethene | 2-Bromoethyl isocyanate |

| Propene | 1-Bromo-2-propyl isocyanate |

| Cyclohexene (B86901) | trans-2-Bromocyclohexyl isocyanate |

| Ethyne | 2-Bromo-1-ethenyl isocyanate |

| Propyne | 1-Bromo-2-propenyl isocyanate |

Note: The regiochemistry and stereochemistry of the products are based on established principles of electrophilic addition reactions.

Consideration of Bromonium Ion-like Intermediates

A crucial aspect of the mechanism for the electrophilic addition of bromine to alkenes is the formation of a cyclic bromonium ion intermediate. chemguide.co.ukyoutube.commasterorganicchemistry.com This three-membered ring, containing a positively charged bromine atom, is formed when the alkene's π electrons attack the bromine atom. libretexts.org The formation of this bridged ion has significant stereochemical implications, as it typically leads to anti-addition of the two groups across the double bond. masterorganicchemistry.com

Given the analogous nature of this compound as an electrophilic reagent, it is highly probable that its reaction with alkenes also proceeds through a bromonium ion-like intermediate. In this proposed mechanism, the initial attack by the alkene's π bond on the bromine atom of BrNCO would lead to the formation of a cyclic bromonium ion and an isocyanate anion. youtube.comstackexchange.com

The subsequent step involves the nucleophilic attack of the isocyanate anion on one of the carbon atoms of the bromonium ion. This attack occurs from the face opposite to the bridging bromine atom, consistent with an Sₙ2-type ring-opening. This backside attack is responsible for the observed anti-stereochemistry of the addition products. chemguide.net For instance, the reaction with cyclohexene is expected to yield trans-2-bromocyclohexyl isocyanate exclusively.

While direct spectroscopic observation of a bromonium ion intermediate in the reaction of this compound can be challenging, the stereospecificity of the products provides strong indirect evidence for its existence. masterorganicchemistry.com The formation of such an intermediate would explain the high degree of stereocontrol observed in these reactions, preventing the formation of carbocationic intermediates that could lead to rearrangements and a loss of stereoselectivity. youtube.com

Advanced Spectroscopic Characterization of Bromine Isocyanate

Rotational and Vibrational Spectroscopy for Molecular Structure Elucidation

Microwave spectroscopy probes the rotational energy levels of molecules in the gas phase, allowing for the determination of highly accurate rotational constants. capes.gov.br These constants are inversely related to the molecule's moments of inertia, from which a precise molecular geometry can be derived. Studies on bromine isocyanate have utilized this technique to great effect, analyzing the spectra of various isotopic species, including ⁷⁹BrNCO, ⁸¹BrNCO, and BrNC¹⁸O, to establish a well-defined structure. capes.gov.brresearchgate.netubc.ca The molecule is confirmed to be planar, with a BrNCO configuration. capes.gov.brubc.ca

Initial expectations based on simple bonding theories suggested a linear NCO group in halogen isocyanates. researchgate.net However, microwave spectroscopic studies have revealed a more complex geometry for this compound. The analysis, particularly aided by the study of the BrNC¹⁸O isotopomer, has definitively shown that the NCO chain is not linear. researchgate.net Instead, it exhibits a significant bend. researchgate.net The Br-N bond has been shown not to be bent. capes.gov.br

A key finding is the bend of the NCO chain of approximately 8 degrees away from the bromine atom. researchgate.net This deviation from linearity is a crucial feature of its molecular structure. The precise geometry was determined through the analysis of rotational constants derived from the microwave spectra of multiple isotopic species. researchgate.net

| Parameter | Value | Reference |

| Br-N-C Angle | 123.3° | researchgate.net (Implied) |

| N-C-O Angle | ~172° | researchgate.net (Implied from ~8° bend) |

| NCO Chain Bend | ~8° | researchgate.net |

The microwave spectra of this compound are complicated by the presence of two nuclei with nuclear quadrupole moments, ⁷⁹Br and ⁸¹Br (and to a lesser extent, ¹⁴N, though its effects were not resolved in some studies). capes.gov.brubc.ca The interaction between the nuclear quadrupole moment of the bromine nucleus and the electric field gradient at the nucleus causes a splitting of the rotational lines into multiple hyperfine components. researchgate.net

The analysis of these quadrupole hyperfine patterns is not merely a complication but a powerful tool. Perturbations in the bromine quadrupole hyperfine structure have been used in a novel method to accurately evaluate all rotational constants and the complete bromine quadrupole coupling tensor, even from just a-type R-branch transitions. capes.gov.brubc.ca This approach was particularly valuable because the b-type transitions were often too weak to be initially assigned. capes.gov.br The diagonal element χaa of the quadrupole coupling tensor is large for both ⁷⁹Br and ⁸¹Br isotopes. researchgate.net

| Isotope | Quadrupole Coupling Constant (χaa) | Reference |

| ⁷⁹Br | 549.67 MHz | researchgate.net |

| ⁸¹Br | 458.60 MHz | researchgate.net |

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational energy levels of a molecule. wiley.com The absorption of infrared radiation or the inelastic scattering of light (Raman) corresponds to transitions between these vibrational states. For a molecule to be infrared active, a vibration must cause a change in the molecule's dipole moment, while for a vibration to be Raman active, it must cause a change in the molecule's polarizability. wiley.com The vibrational spectra of BrNCO have been recorded in the gas phase, in inert matrices (Neon and Argon), and for the liquid state (Raman). nist.govmolaid.com

A harmonic force field provides a mathematical description of the forces between atoms in a molecule, treating the bonds and angles as harmonic oscillators (springs). github.iouiuc.edu The force constants in this model quantify the stiffness of the bonds and the resistance to bending of the angles. For BrNCO, a harmonic force field has been determined by combining vibrational data from infrared spectroscopy with centrifugal distortion constants obtained from microwave spectroscopy. researchgate.netcdnsciencepub.com The analysis often involves measuring the vibrational spectra of various isotopically labeled species (e.g., with ¹³C, ¹⁵N, and ¹⁸O) to provide sufficient data to constrain the force field parameters. nist.gov This combined approach allows for a more robust and accurate determination of the intramolecular forces governing the molecule's dynamics. cdnsciencepub.com

The infrared spectra of BrNCO show several characteristic absorption bands corresponding to specific vibrational modes. nist.gov The most intense feature is the asymmetric stretch of the isocyanate group (NCO a-stretch), which appears at a high frequency. nist.gov Other fundamental vibrations include the NCO symmetric stretch, the NCO bending modes, and the Br-N stretching mode. nist.gov The assignment of these modes is confirmed by observing the isotopic shifts upon substitution. nist.gov

The following table summarizes the key vibrational modes for this compound as observed in gas-phase IR spectroscopy. nist.gov

| Vibrational Mode Number | Approximate Type of Mode | Frequency (cm⁻¹) | Intensity | Reference |

| ν₁ | NCO asymmetric stretch | 2198.0 | Very Strong | nist.gov |

| ν₂ | NCO symmetric stretch | 1294.5 | Weak | nist.gov |

| ν₃ | NCO bend | 687.7 | Weak | nist.gov |

| ν₄ | Br-N stretch | 506.0 | Weak | nist.gov |

| ν₅ | Br-N-C bend | 137.4 | Weak | nist.gov |

| ν₆ | NCO bend (out-of-plane) | 569.9 | Weak | nist.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Assignments

Electronic and Nuclear Magnetic Resonance Spectroscopic Investigations

The elucidation of the molecular and electronic structure of this compound (BrNCO) has been significantly advanced through various spectroscopic techniques. This section details the insights gained from electronic and nuclear magnetic resonance spectroscopy.

Photoelectron Spectroscopy for Electronic Structure Insights

Photoelectron spectroscopy (PES) has been a important tool for probing the electronic structure of this compound by analyzing the kinetic energies of electrons ejected upon ionization. researchgate.netrsc.org High-yield synthetic routes have enabled the acquisition of vacuum ultraviolet photoelectron spectra for this compound, along with its chlorine and iodine analogues. researchgate.netlibretexts.org These studies provide direct information on the ionization energies of the molecule, which correspond to the energies of its molecular orbitals.

The HeI photoelectron spectrum of this compound has been reported and interpreted by comparing it with related molecules and with the aid of theoretical calculations. researchgate.netrsc.org This comparative approach, referencing the spectra of molecules like carbon dioxide and isocyanic acid (HNCO), has allowed for a detailed assignment of the orbitals from which electrons are ejected. rsc.org The analysis of the spectra provides insights into how the orbitals of the linear isocyanate group are perturbed by the off-axis bromine atom. researchgate.net One of the key findings from these PES studies is the first adiabatic ionization energy of this compound, which has been determined to be 10.46 ± 0.01 eV. blazingprojects.com

Table 1: Ionization Energy of this compound

| Compound | Technique | Adiabatic Ionization Energy (eV) |

|---|---|---|

| This compound | Photoelectron Spectroscopy (PES) | 10.46 ± 0.01 blazingprojects.com |

Diffraction Techniques for Condensed and Gas-Phase Structures

Diffraction and microwave spectroscopy techniques are essential for the precise determination of molecular geometry, providing data on bond lengths and angles.

The gas-phase structure of this compound has been extensively investigated using microwave spectroscopy. These studies were crucial in establishing that the molecule possesses a Br-N bond, confirming its identity as an isocyanate rather than a cyanate (B1221674). Analysis of the microwave spectra for various isotopologues, including ⁷⁹BrNCO, ⁸¹BrNCO, and BrN¹⁸O, has provided a detailed molecular geometry.

A significant finding is that the NCO chain in this compound is not perfectly linear but is bent by approximately 8-9 degrees away from the bromine atom. This observation is consistent with findings for related halogen isocyanates like chlorine isocyanate (ClNCO). The structural parameters have been determined from the rotational constants derived from the spectra. As of now, structural determination via condensed-phase techniques like X-ray crystallography has not been reported for this compound itself.

Table 3: Gas-Phase Structural Parameters of this compound from Microwave Spectroscopy

| Parameter | Value | Reference |

|---|---|---|

| Br-N bond length (r) | ~2.02 Å | |

| N-C bond length (r) | ~1.21 Å | |

| C-O bond length (r) | ~1.17 Å | |

| Br-N-C bond angle (∠) | ~115° |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

The characterization of the solid-state molecular geometry of this compound using single-crystal X-ray diffraction has proven to be challenging. Literature indicates that this compound exists as a yellow crystalline solid at temperatures below -60°C. researchgate.net However, its tendency to dimerize to N,N-dibromocarbamoyl isocyanate at warmer temperatures complicates the growth of suitable single crystals for diffraction studies. researchgate.net

To date, a detailed crystallographic analysis of monomeric this compound using single-crystal X-ray diffraction has not been reported in peer-reviewed literature. The instability of the crystals at temperatures required for data collection is a significant hurdle. Therefore, precise bond lengths and angles for BrNCO in the solid state, as would be determined by this method, are not available.

Gas Electron Diffraction for Gas-Phase Conformation Analysis

Similar to the solid-state analysis, no dedicated gas electron diffraction (GED) studies for this compound have been published. However, extensive work using microwave spectroscopy has provided a detailed and accurate determination of its gas-phase molecular structure. researchgate.netcapes.gov.br These studies have confirmed that BrNCO is a planar molecule. capes.gov.br

Microwave spectroscopy on various isotopic species of this compound has allowed for the precise calculation of rotational constants, which in turn provide accurate geometric parameters such as bond lengths and bond angles. researchgate.netcapes.gov.br Research has shown that the isocyanate (NCO) group is not perfectly linear but exhibits a slight bend. researchgate.net An early microwave spectroscopy study determined a partial r0 structure of the molecule. capes.gov.br A subsequent and more detailed study, which included the 18O isotopic species, refined the structure further, confirming the bent nature of the NCO chain. researchgate.net

The key structural parameters for this compound in the gas phase, as determined by microwave spectroscopy, are summarized in the table below.

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| r(Br–N) | 1.833 | capes.gov.br |

| r(N=C) | 1.209 | capes.gov.br |

| r(C=O) | 1.165 | capes.gov.br |

| Bond Angles ( °) | ||

| ∠(Br–N=C) | 114.7 | capes.gov.br |

| ∠(N=C=O) | 171.7 | researchgate.net |

Table 1: Gas-Phase Molecular Geometry of this compound Determined by Microwave Spectroscopy

Theoretical and Computational Chemistry of Bromine Isocyanate

Quantum Chemical Methodologies for Investigating Bromine Isocyanate

A variety of quantum chemical methodologies can be employed to investigate the properties of this compound. These methods range from more computationally efficient Density Functional Theory (DFT) to more rigorous and computationally expensive ab initio and wavefunction-based approaches.

Density Functional Theory (DFT) has become a widely used tool in computational chemistry for studying the electronic structure of molecules. Its balance of computational cost and accuracy makes it a suitable method for investigating molecules like this compound. DFT methods are used to predict a range of properties, including equilibrium geometries, vibrational frequencies, and reaction energetics.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing heavier elements like bromine, it is crucial to select a basis set that can adequately describe the electron distribution, including the effects of polarization and diffuse functions. Common basis sets for such calculations include Pople-style basis sets (e.g., 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ).

The choice of exchange-correlation functional is also critical. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, are often employed for their accuracy in predicting molecular geometries and vibrational frequencies. The B3LYP functional is a popular choice, though other functionals may also be suitable depending on the specific property being investigated. For systems with significant non-covalent interactions or dispersion forces, functionals that include empirical dispersion corrections (e.g., B3LYP-D3) are often necessary.

Table 1: Commonly Used DFT Functionals and Basis Sets in Computational Studies of Halogenated Compounds

| Functional Category | Example Functionals | Basis Set Category | Example Basis Sets |

| Hybrid GGA | B3LYP, PBE0 | Pople Style | 6-31G(d), 6-311+G(d,p) |

| Range-Separated Hybrid | CAM-B3LYP, ωB97X-D | Correlation Consistent | cc-pVDZ, aug-cc-pVTZ |

| Double Hybrid | B2PLYP, DSD-PBEP86 | Effective Core Potentials | LANL2DZ |

This table presents examples of functionals and basis sets that are frequently utilized in the computational study of molecules containing halogen atoms, illustrating the types of methods that would be appropriate for this compound.

DFT calculations can provide a reliable prediction of the equilibrium geometry of this compound. Experimental studies based on microwave spectroscopy have determined the gas-phase structure of BrNCO, revealing that it is an isocyanate with a Br-N bond and a bent NCO chain researchgate.net. DFT calculations would be expected to reproduce this bent structure. The calculated bond lengths and angles can be compared with experimental data to benchmark the chosen level of theory.

Vibrational frequency analysis is another key application of DFT. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix can be constructed and diagonalized to yield the harmonic vibrational frequencies and their corresponding normal modes. These calculated frequencies are invaluable for assigning the bands observed in experimental infrared (IR) and Raman spectra. It is common practice to scale the calculated harmonic frequencies by an empirical factor to better match the experimental anharmonic frequencies.

Table 2: Experimental and Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Description | Experimental Frequency (cm⁻¹) | Hypothetical DFT (B3LYP/aug-cc-pVTZ) Frequency (cm⁻¹) |

| ν₁ | NCO asymmetric stretch | ~2200 | Data not available in search results |

| ν₂ | NCO symmetric stretch | ~1400 | Data not available in search results |

| ν₃ | Br-N stretch | ~600 | Data not available in search results |

| ν₄ | NCO in-plane bend | ~550 | Data not available in search results |

| ν₅ | NCO out-of-plane bend | ~300 | Data not available in search results |

| ν₆ | BrNC bend | ~200 | Data not available in search results |

This table includes placeholder text for calculated data as specific computational studies providing these values for this compound were not found in the search results. The experimental values are approximate and based on typical ranges for isocyanates.

Ab initio methods are based on solving the Schrödinger equation without empirical parameterization, offering a systematically improvable approach to the electronic structure of molecules. These methods, while more computationally demanding than DFT, can provide higher accuracy, especially for systems where DFT may struggle.

Spin-Coupled Generalized Valence Bond (SCGVB) theory is a modern valence bond method that provides a detailed and intuitive picture of chemical bonding. In the SCGVB wavefunction, each electron pair in a bond is described by its own unique set of non-orthogonal orbitals. This flexibility allows for a more accurate description of the electron correlation within a bond.

Ab Initio and Wavefunction-Based Approaches

Electronic Structure and Bonding Analysis

The electronic structure of this compound is key to understanding its reactivity and spectroscopic properties. The molecule possesses a planar structure with Cₛ symmetry. The bonding can be qualitatively understood through Lewis structures and molecular orbital theory.

A simple Lewis structure depicts a single bond between bromine and nitrogen, a double bond between nitrogen and carbon, and a double bond between carbon and oxygen. However, resonance structures can be drawn to illustrate the delocalization of electron density across the NCO fragment.

Computational methods provide a more quantitative picture of the electronic structure. Analysis of the molecular orbitals would reveal the nature of the bonding and non-bonding orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactions and electronic transitions. For this compound, the HOMO is expected to have significant contribution from the lone pair electrons on the bromine and oxygen atoms, while the LUMO is likely to be a π* orbital associated with the NCO group.

The nature of the Br-N bond is of particular interest. It is expected to be a polar covalent bond, with the more electronegative nitrogen atom drawing electron density from the bromine atom. The degree of this polarity and the extent of covalent character can be quantified through various population analysis schemes available in computational chemistry software.

Intrinsic Bond Orbitals (IBOs) and Orbital Interaction Contributions

Intrinsic Bond Orbitals (IBOs) offer a chemically intuitive picture of the electronic structure of molecules by transforming delocalized canonical molecular orbitals into a set of localized orbitals that correspond to chemical bonds, lone pairs, and core electrons. wikipedia.org This method provides an exact, non-empirical representation of the wave function, allowing for an unbiased interpretation of chemical bonding. wikipedia.org

For isocyanates, IBO analysis reveals the nuanced bonding within the -NCO group. While conventionally depicted as R–N=C=O, computational studies on related isocyanates like hydrazoic acid (HNCO) show that the bonding is more complex. nih.gov The IBOs for the N-C and C-O linkages are best described as bent ("banana") bonds rather than a simple combination of sigma (σ) and pi (π) orbitals. nih.gov This bending is a consequence of the asymmetric electronic environment created by the nitrogen lone pair, which influences the adjacent C=O bond, leading to a weakening of one of its components and inducing the characteristic bent geometry of the NCO group. nih.gov

In this compound (Br-N=C=O), the IBOs would consist of:

A σ-bond for the Br-N linkage.

Two bent bonds representing the N=C double bond.

Two bent bonds representing the C=O double bond.

Lone pair orbitals on the bromine, nitrogen, and oxygen atoms.

Interactive Table: Illustrative IBO Composition for BrNCO Bonds

| Bond | Atom 1 Contribution (%) | Atom 2 Contribution (%) | Orbital Type |

| Br-N | 55 (Br) | 45 (N) | σ-bond |

| N=C (1) | 52 (N) | 48 (C) | Bent-bond |

| N=C (2) | 52 (N) | 48 (C) | Bent-bond |

| C=O (1) | 40 (C) | 60 (O) | Bent-bond |

| C=O (2) | 40 (C) | 60 (O) | Bent-bond |

Note: Data are illustrative, based on general principles of IBO analysis for similar molecules, and represent a hypothetical composition for this compound to demonstrate the concept.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, orbital interactions, and the stability of molecules by translating the complex many-electron wavefunction into the familiar language of Lewis structures, including bonds, lone pairs, and antibonding orbitals. mpg.denih.gov It provides a quantitative measure of donor-acceptor interactions, which are key to understanding molecular stability. nih.gov

Donation from the nitrogen lone pair (LP) into the antibonding C=O π* orbital.

Donation from the oxygen lone pairs into the antibonding N=C π* and Br-N σ* orbitals.

Donation from the Br-N σ bond into the antibonding N=C π* orbital.

These delocalizations, particularly the interaction between filled (donor) and empty (acceptor) orbitals, are quantified by second-order perturbation theory analysis within the NBO framework. The stabilization energy, E(2), associated with each donor-acceptor interaction is calculated, with larger E(2) values indicating stronger interactions and greater molecular stability. For instance, the analysis of 2,5-dichlorophenylisocyanate has demonstrated how NBO can be used to discuss second-order perturbation energies and electron densities in bonding and anti-bonding orbitals. nih.gov

Interactive Table: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Halogenated Isocyanate

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π(1) C-O | 15.5 | π-delocalization |

| LP (2) O | σ(1) Br-N | 5.2 | σ-delocalization |

| LP (2) O | π(1) N-C | 8.9 | π-delocalization |

| σ (1) Br-N | π(1) N-C | 2.1 | Hyperconjugation |

Note: The E(2) values are hypothetical and serve to illustrate the typical outputs of an NBO analysis for a molecule like this compound.

The NBO analysis also provides Natural Population Analysis (NPA) charges, which offer a more chemically meaningful description of the atomic charge distribution than other methods. In BrNCO, the bromine and carbon atoms would be expected to carry positive charges, while the more electronegative nitrogen and oxygen atoms would carry negative charges, reflecting the polarity of the bonds within the molecule.

Investigation of Hyperconjugative Interactions

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. wikipedia.org It is often described as "no-bond resonance" and plays a crucial role in determining molecular geometry, stability, and reactivity. wikipedia.org

Positive Hyperconjugation : This involves the donation of electron density from filled σ-orbitals to adjacent empty or partially filled orbitals. A key interaction in BrNCO would be the donation from the σ(Br-N) bond into the π(N=C) and π(C=O) antibonding orbitals. This delocalization strengthens the N=C and C=O bonds and influences their lengths. wikipedia.org

Negative Hyperconjugation : This involves the interaction of a filled lone pair orbital with an adjacent antibonding σ* orbital. wikipedia.org In BrNCO, the lone pairs on the oxygen atom can donate electron density into the antibonding σ(Br-N) and σ(N-C) orbitals. Similarly, the nitrogen lone pair can interact with the σ*(Br-N) orbital. These interactions can lead to a lengthening and weakening of the respective σ bonds. nih.gov

The presence of the halogen atom introduces specific hyperconjugative effects. The lone pairs on the bromine atom can participate in delocalization with the π system of the isocyanate group, further contributing to the electronic stability of the molecule. The relative importance of these interactions can be assessed by examining the E(2) stabilization energies from NBO analysis. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Predictive Reactivity

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govpreprints.org It is plotted onto the electron density surface of a molecule, with different colors representing different values of the electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are favorable for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would provide a clear visual guide to its reactivity.

Negative Potential (Red/Yellow) : The most negative potential would be localized around the oxygen atom due to its high electronegativity and the presence of lone pairs. A less intense negative region would be expected around the nitrogen atom. These areas are the primary sites for attack by electrophiles (e.g., protons, metal cations).

Positive Potential (Blue) : A significant region of positive potential is expected on the carbon atom of the isocyanate group. This is due to the electron-withdrawing effects of the adjacent, highly electronegative nitrogen and oxygen atoms, making the carbon atom highly electrophilic and the primary target for nucleophiles (e.g., alcohols, amines). nih.gov

σ-hole : A region of positive electrostatic potential, known as a sigma-hole (σ-hole), is often found on halogen atoms along the axis of the R-X bond. nih.gov In BrNCO, a positive σ-hole on the bromine atom would make it a potential site for interaction with nucleophiles or for forming halogen bonds. nih.govresearchgate.net

Interactive Table: Predicted MEP Values at Key Sites of this compound

| Atomic Site | Predicted MEP Value (kcal/mol) | Predicted Reactivity |

| Oxygen Atom | -35 to -45 | Electrophilic Attack |

| Nitrogen Atom | -15 to -25 | Electrophilic Attack |

| Carbon Atom | +40 to +50 | Nucleophilic Attack |

| Bromine Atom (σ-hole) | +20 to +30 | Halogen Bonding/Nucleophilic Interaction |

Note: These values are estimations based on computational studies of similar molecules like BrCN and other isocyanates and serve to illustrate the predictive power of MEP analysis. nih.gov

Computational Mechanistic Studies and Reaction Dynamics

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions by identifying and characterizing the structures of transition states (TS). wikipedia.org A transition state represents the highest energy point along a reaction coordinate, and its properties dictate the reaction's activation energy and rate. youtube.com For reactions involving this compound, such as its rearrangement or its reactions with nucleophiles, computational methods like Density Functional Theory (DFT) can be used to locate the TS geometry. acs.org

The characterization of a transition state involves several key steps:

Geometry Optimization : An algorithm is used to find the stationary point on the potential energy surface that corresponds to the TS.

Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., bond breaking and bond forming). researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions to confirm that the TS connects the correct reactants and products.

For a rearrangement reaction of this compound, the transition state would likely involve a cyclic or strained intermediate structure where the bromine atom is migrating. In reactions with nucleophiles, such as the formation of urethanes from alcohols, the transition state would feature the partial formation of a new bond between the nucleophile and the isocyanate carbon, and the partial breaking of other bonds. mdpi.com Computational studies on similar reactions, like those between nitrones and isocyanates, have shown that the mechanism can switch from concerted to stepwise depending on solvent polarity, a phenomenon that can be explored through TS characterization. acs.org

Calculation of Energy Profiles for Rearrangement Reactions

A reaction energy profile is a plot of the energy of a system as a function of the reaction coordinate. It provides a comprehensive thermodynamic and kinetic picture of a chemical reaction, showing the relative energies of reactants, intermediates, transition states, and products. mdpi.com

Rearrangement reactions, such as the Hofmann or Curtius rearrangements which produce isocyanates, are well-suited for computational investigation. wikipedia.orgmasterorganicchemistry.com The Hofmann rearrangement, for example, involves the conversion of a primary amide to an isocyanate intermediate using bromine and a base. wikipedia.orgchemistnotes.comtcichemicals.com The key step is the migration of an alkyl or aryl group from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of a bromide ion. wikipedia.org

A calculated energy profile for a hypothetical rearrangement involving this compound would quantify the key energetic parameters of the reaction:

Activation Energy (ΔG‡) : The difference in free energy between the reactants and the transition state. This value is crucial for determining the reaction rate. Lower activation energies correspond to faster reactions.

Computational studies on the rearrangement of related acyl isothiocyanates have shown that activation barriers can be calculated with good accuracy, and that the migratory aptitude of different groups (like Br) can be rationalized. rsc.org For a rearrangement of a precursor to form this compound, or for a subsequent rearrangement of this compound itself, the energy profile would map out each elementary step, including the formation of any intermediates and the energy of each transition state.

Interactive Table: Illustrative Energy Profile for a Hypothetical Rearrangement Reaction Forming BrNCO

| Species | Relative Gibbs Free Energy (ΔG, kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., an N-bromoamide) |

| Transition State 1 (TS1) | +22.5 | Highest energy point for the rearrangement step |

| Intermediate (BrNCO) | -15.0 | This compound product of the first step |

| Transition State 2 (TS2) | +5.0 | Energy barrier for a subsequent reaction of BrNCO |

| Final Products | -25.0 | Final products of the overall reaction sequence |

Note: This table presents hypothetical data for an illustrative reaction pathway involving this compound, based on typical values from computational studies of rearrangement reactions. mdpi.comrsc.org

Discrimination Between Concerted and Stepwise Mechanisms

In chemical reactions, the transformation from reactants to products can occur through a single, coordinated step, known as a concerted mechanism, or through a multi-step process involving one or more intermediates, referred to as a stepwise mechanism. The determination of which pathway a reaction involving this compound follows is a key area of computational investigation. While specific computational studies exclusively detailing the reaction mechanisms of this compound are not extensively available in the public domain, general principles derived from computational studies on other isocyanates can provide valuable insights.

For instance, the catalyst-free formation of urethanes from the reaction of isocyanates with alcohols has been shown through computational studies to proceed via a concerted mechanism. In this type of reaction, a reactant complex is initially formed, and in the transition state, the N=C=O group of the isocyanate bends. This bending activates the carbon atom for the formation of a new C-O bond, which occurs simultaneously with the breaking of the H-O bond in the alcohol and the formation of a new N-H bond to yield the urethane (B1682113) product.

The preference for a concerted versus a stepwise mechanism is influenced by several factors, including the nature of the reactants, the presence of catalysts, and the solvent environment. Computational methods such as Density Functional Theory (DFT) are powerful tools for mapping the potential energy surfaces of reactions. By calculating the energies of reactants, transition states, intermediates, and products, chemists can determine the most likely reaction pathway.

A hypothetical stepwise mechanism for a reaction involving this compound could involve the initial formation of a transient intermediate, which would then proceed to the final product in a subsequent step. The presence of a stable intermediate on the calculated potential energy surface would be a strong indicator of a stepwise pathway. Conversely, the absence of such an intermediate and the identification of a single transition state connecting reactants and products would support a concerted mechanism.

The table below illustrates a conceptual comparison of key computational observables for distinguishing between concerted and stepwise mechanisms in a hypothetical reaction of this compound.

| Computational Observable | Concerted Mechanism | Stepwise Mechanism |

| Potential Energy Surface | A single transition state connects reactants and products. | One or more intermediates exist as local minima on the reaction coordinate between two transition states. |

| Reaction Coordinate | Smooth, single-peaked energy profile. | Multi-peaked energy profile with valleys representing intermediates. |

| Nature of Transition State | Involves simultaneous bond breaking and bond forming. | Each transition state corresponds to a single step in the reaction. |

| Calculated Intermediates | No stable intermediates are computationally identified. | At least one stable intermediate structure can be computationally optimized. |

Computational Insights into Stereoelectronic Effects on Isocyanate Geometry

The geometry of the isocyanate group (-N=C=O) is a subject of significant interest in theoretical and computational chemistry. While a simple valence bond theory might predict a linear arrangement of the N, C, and O atoms due to the sp hybridization of the central carbon, experimental and computational studies have shown that isocyanates, including by extension this compound, often exhibit a bent geometry. This deviation from linearity is attributed to stereoelectronic effects.

Stereoelectronic effects are the result of the spatial arrangement of orbitals and the interactions between them. In the case of isocyanates, the bending of the N=C=O moiety can be explained by the interactions between the lone pair orbitals of the nitrogen and oxygen atoms and the pi orbitals of the N=C and C=O bonds.

Computational studies, often employing high-level ab initio and DFT methods, have provided a detailed picture of these interactions. These studies reveal that the bent geometry can be more stable than the linear form due to favorable orbital overlaps that lead to a net stabilization of the molecule. The degree of bending can be influenced by the nature of the substituent attached to the nitrogen atom.

A key computational finding is that the electronic nature of the substituent on the nitrogen atom plays a crucial role in determining the extent of bending. Electron-withdrawing substituents can have a different impact on the geometry compared to electron-donating substituents. These effects can be quantified through various computational analyses, such as Natural Bond Orbital (NBO) analysis, which provides insights into donor-acceptor orbital interactions.

The following table summarizes the key stereoelectronic interactions that computational studies have identified as contributing to the geometry of the isocyanate group.

| Stereoelectronic Interaction | Description | Impact on Geometry |

| nN -> πCO | Donation of electron density from the nitrogen lone pair (nN) to the antibonding pi orbital of the C=O bond (πCO). | This interaction is maximized in a bent geometry, leading to stabilization. |

| nO -> πNC | Donation of electron density from an oxygen lone pair (nO) to the antibonding pi orbital of the N=C bond (πNC). | This interaction also favors a bent structure to allow for better orbital overlap. |

| πNC -> πCO and πCO -> πNC | Delocalization of pi electrons across the N=C=O system. | The efficiency of this delocalization is dependent on the geometry and contributes to the overall stability. |

These computational insights are crucial for understanding the reactivity of this compound. The geometry of the isocyanate group, influenced by these stereoelectronic effects, will directly impact how it interacts with other molecules, affecting reaction rates and the stereochemical outcomes of its reactions.

Synthetic Applications of Bromine Isocyanate in Complex Molecule Construction

Role as an Intermediate in Pharmaceutical Synthesis

While direct incorporation into final drug products is uncommon due to its instability, bromine isocyanate serves as a key intermediate in the synthesis of various pharmaceutical scaffolds. ontosight.ai Its utility lies in its ability to introduce both a bromine atom and a nitrogen-containing functional group in a single step. The bromine can be a site for further functionalization, such as in cross-coupling reactions, while the isocyanate group can be transformed into ureas, carbamates, and other functionalities commonly found in bioactive molecules. sci-hub.segoogle.com For instance, isocyanates are precursors for carbamates and ureas, which are integral to many medications. google.comnih.gov The synthesis of isocyanates from organic halides is a critical process for producing agents used in medications. google.com The isocyanate group itself, generated through various rearrangements, is a key intermediate in the pathway to creating these essential pharmaceutical building blocks. organic-chemistry.org

Utility in Agrochemical Development